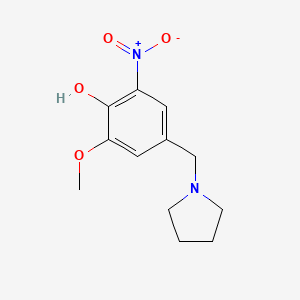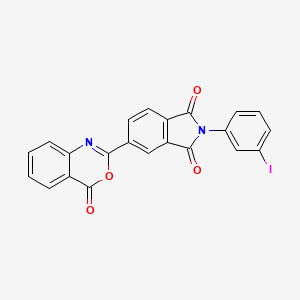
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione, also known as BBP or BBPT, is a fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. BBP has been widely used in various scientific research fields, including biochemistry, biophysics, and material science.
Mécanisme D'action
The mechanism of action of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is not well understood. However, it is believed that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione binds to biological molecules, such as metal ions and amyloid fibrils, through coordination bonds and hydrophobic interactions. Upon binding, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione undergoes a conformational change, which results in the emission of blue-green light.
Biochemical and Physiological Effects:
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been shown to have minimal biochemical and physiological effects on biological systems. In vitro studies have shown that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione does not affect the viability or proliferation of cells at concentrations up to 100 µM. In vivo studies have also shown that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has minimal toxicity and does not cause any significant adverse effects on animals at doses up to 100 mg/kg.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has several advantages for lab experiments. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is a fluorescent compound that emits blue-green light, which makes it an ideal probe for detecting and monitoring biological molecules and processes. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has high sensitivity and selectivity for metal ions and amyloid fibrils, which makes it an ideal probe for studying these biological molecules. However, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has several limitations for lab experiments. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has low solubility in water, which limits its use in aqueous solutions. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione also has low photostability, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione research. One future direction is to improve the photostability of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione by modifying its chemical structure. Another future direction is to improve the solubility of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione in water by modifying its chemical structure. Additionally, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can be used as a probe for studying other biological molecules, such as proteins and nucleic acids. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can also be used as a probe for studying other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can be synthesized using a simple two-step reaction process. The first step involves the condensation of 2-aminobenzothiazole with 2-pyridinecarboxaldehyde to form 1,5-bis(2-pyridyl)-2,4-dithiobiuret. The second step involves the reaction of 1,5-bis(2-pyridyl)-2,4-dithiobiuret with acetylacetone to form 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione. The overall yield of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione synthesis is around 60%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been widely used in various scientific research fields due to its unique properties. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is a fluorescent compound that emits blue-green light upon excitation with UV light. This property makes it an ideal probe for detecting and monitoring biological molecules and processes. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron, in biological systems. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has also been used as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's disease.
Propriétés
IUPAC Name |
1,5-bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c28-19(23-26-17-8-1-3-10-21(17)30-23)13-15(16-7-5-6-12-25-16)14-20(29)24-27-18-9-2-4-11-22(18)31-24/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVPKUQZCJOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CC(CC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)

![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)


![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![6-(4-ethyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)